molecular formula C31H31ClN2O3RuS B11927196 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)

2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)

Cat. No.: B11927196
M. Wt: 648.2 g/mol
InChI Key: MESDXDANZJFOMF-QNCHGCKQSA-L
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Description

The compound 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) is a complex organometallic compound It features a ruthenium(2+) ion coordinated with a ligand system that includes a chiral amino alcohol, a chlorobenzenesulfinate group, and an isopropyl-substituted benzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+): can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

    Reducing Agents: Hydrogen gas, sodium borohydride, or hydrazine.

    Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species .

Scientific Research Applications

2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+): has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) involves its interaction with molecular targets through coordination chemistry. The ruthenium center can facilitate electron transfer processes, activate small molecules, and stabilize reactive intermediates . The specific pathways depend on the nature of the ligands and the reaction environment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) lies in its specific ligand combination, which imparts distinct reactivity and selectivity in catalytic processes. The chiral amino alcohol ligand provides enantioselectivity, while the chlorobenzenesulfinate and isopropyl-substituted benzene ligands contribute to the stability and electronic properties of the complex .

Properties

Molecular Formula

C31H31ClN2O3RuS

Molecular Weight

648.2 g/mol

IUPAC Name

2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)

InChI

InChI=1S/C21H19ClN2O3S.C10H14.Ru/c22-17-12-15(21(24)25)11-16(20(17)28(26)27)18(13-7-3-1-4-8-13)19(23)14-9-5-2-6-10-14;1-8(2)10-6-4-9(3)5-7-10;/h1-12,18-19H,23H2,(H3,24,25,26,27);4-8H,1-3H3;/q;;+2/p-2/t18-,19+;;/m1../s1

InChI Key

MESDXDANZJFOMF-QNCHGCKQSA-L

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H](C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])[C@H](C3=CC=CC=C3)N.[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2]

Origin of Product

United States

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